molecular formula C13H19NO3 B078959 p-Nitrophenyl heptyl ether CAS No. 13565-36-1

p-Nitrophenyl heptyl ether

Cat. No.: B078959
CAS No.: 13565-36-1
M. Wt: 237.29 g/mol
InChI Key: AVDKYVSWJDZALX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl heptyl ether typically involves the Williamson ether synthesis. This method entails the reaction of p-nitrophenol with heptyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from p-nitrophenol attacks the alkyl halide, resulting in the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of p-Aminophenyl heptyl ether.

    Substitution: Formation of meta-substituted derivatives on the aromatic ring.

Scientific Research Applications

p-Nitrophenyl heptyl ether has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying the reactivity of nitrophenyl ethers and their behavior under various chemical conditions.

    Biology: Employed in enzyme kinetics studies to investigate the catalytic activity of hydrolases and other enzymes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and as a probe in drug discovery research.

    Industry: Applied in the development of specialty chemicals, including dyes, perfumes, and polymers.

Mechanism of Action

The mechanism of action of p-Nitrophenyl heptyl ether involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzyme kinetics studies, the compound can act as a substrate for hydrolases, where the enzyme catalyzes the cleavage of the ether bond, releasing p-nitrophenol and heptyl alcohol. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

    p-Nitrophenyl methyl ether: Similar structure but with a shorter alkyl chain.

    p-Nitrophenyl ethyl ether: Similar structure with an ethyl group instead of a heptyl group.

    p-Nitrophenyl propyl ether: Similar structure with a propyl group.

Comparison: p-Nitrophenyl heptyl ether is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with other molecules. The heptyl group provides increased hydrophobicity compared to shorter alkyl chains, making it suitable for applications where longer chain ethers are preferred.

Properties

IUPAC Name

1-heptoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDKYVSWJDZALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159483
Record name p-Nitrophenyl heptyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13565-36-1
Record name p-Nitrophenyl heptyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013565361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenyl heptyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTYL 4-NITROPHENYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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